molecular formula C33H48O6Si2 B587795 Di-(tert-Butyl-dimethylsilyl) Curcumin CAS No. 1134639-23-8

Di-(tert-Butyl-dimethylsilyl) Curcumin

Cat. No.: B587795
CAS No.: 1134639-23-8
M. Wt: 596.911
InChI Key: YTANFSVGWHEWKY-MVRVVBEHSA-N
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Description

Di-(tert-Butyl-dimethylsilyl) Curcumin is a synthetic derivative of curcumin, a natural polyphenolic compound found in the rhizomes of Curcuma longa (turmeric). This compound is characterized by the presence of tert-butyl-dimethylsilyl groups attached to the curcumin molecule, which enhances its stability and bioavailability. The molecular formula of this compound is C33H48O6Si2, and it has a molecular weight of 596.9 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-(tert-Butyl-dimethylsilyl) Curcumin typically involves the protection of the hydroxyl groups of curcumin with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds as follows:

  • Dissolve curcumin in an anhydrous solvent.
  • Add tert-butyl-dimethylsilyl chloride and a base to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Di-(tert-Butyl-dimethylsilyl) Curcumin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrocurcumin derivatives.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocurcumin derivatives.

    Substitution: Various substituted curcumin derivatives depending on the nucleophile used.

Scientific Research Applications

Di-(tert-Butyl-dimethylsilyl) Curcumin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Di-(tert-Butyl-dimethylsilyl) Curcumin involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

Di-(tert-Butyl-dimethylsilyl) Curcumin can be compared with other curcumin derivatives, such as:

    Tetrahydrocurcumin: A reduced form of curcumin with enhanced bioavailability.

    Dimethyl Curcumin: A methylated derivative with improved stability.

    Di-demethyl Curcumin: A demethylated form with distinct biological activities.

    Vanillylidenacetone: A curcumin analog with potent anti-inflammatory properties.

The uniqueness of this compound lies in its enhanced stability and bioavailability due to the presence of silyl groups, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1E,4Z,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-5-hydroxyhepta-1,4,6-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-23,34H,1-12H3/b17-13+,18-14+,26-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTANFSVGWHEWKY-MVRVVBEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747599
Record name (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134639-23-8
Record name (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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